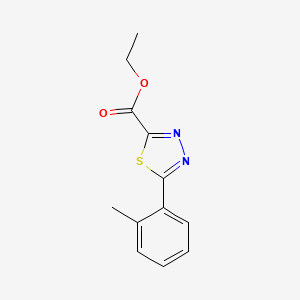

Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-methylphenyl group and at position 2 with an ethyl carboxylate moiety. The 1,3,4-thiadiazole scaffold is renowned for its bioisosteric properties, contributing to diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The 2-methylphenyl substituent introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-14-13-10(17-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKBDVYQINAVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate

One of the most established methods involves the cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in the presence of Lawesson's reagent, which facilitates the formation of the thiadiazole ring.

- Dissolve ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in tetrahydrofuran (THF, 100 mL).

- Add Lawesson's reagent (7.66 g, 19 mmol) to the solution.

- Stir the mixture at 75°C for 3 hours to promote cyclization.

- Dilute with ethyl acetate (500 mL) and add decolorizing charcoal.

- Stir at 18°C for 16 hours, then filter.

- Concentrate under vacuum and purify via column chromatography (petroleum ether:ethyl acetate = 3:7).

- The product obtained is ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate with a yield of approximately 28%.

Note: The methyl group at the 5-position originates from the methyl substituent on the phenyl ring introduced in the precursor or during subsequent modifications.

Substituted Hydrazine Derivatives

Alternative routes involve the reaction of substituted hydrazines with appropriate acyl or thioacyl chlorides, followed by cyclization:

- Hydrazine derivatives bearing 2-methylphenyl groups can be reacted with carbon disulfide or thiocarbonyl reagents to form the thiadiazole ring.

- Cyclization is typically performed under reflux in solvents like ethanol or acetic acid, often in the presence of catalysts such as phosphorus pentachloride or phosphorus oxychloride.

Synthesis via Thioamide Intermediates

Using Thiosemicarbazides and Carboxylic Acids

A versatile approach involves the condensation of thiosemicarbazides with carboxylic acids or their derivatives:

- Thiosemicarbazide reacts with substituted carboxylic acids (e.g., 2-methylphenylcarboxylic acid) in the presence of phosphorus pentachloride or phosphorus oxychloride.

- The reaction proceeds via formation of a thioamide intermediate, which then cyclizes to form the thiadiazole core upon heating or reflux.

Research findings:

A patent describes a method where thiosemicarbazide, carboxylic acids, and phosphorus pentachloride are combined in dry conditions, ground at room temperature, and then heated, yielding the desired thiadiazole with high efficiency (>91%).

Alternative Routes with Phosphorus Halides

- The use of phosphorus halides (e.g., phosphorus tribromide or phosphorus pentachloride) facilitates the conversion of hydrazine derivatives to the thiadiazole ring.

- These reactions are typically performed under inert atmospheres, with subsequent purification via recrystallization.

Synthesis via Diazotization and Cyclization

An alternative, more complex route involves diazotization of aromatic amines followed by cyclization:

- Aromatic amines bearing methyl groups are diazotized using nitrous acid.

- The diazonium salts are then reacted with thiocyanates or sulfur sources to form the thiadiazole ring.

- This method is more suitable for synthesizing derivatives with specific substitutions on the phenyl ring.

Summary of Key Data

| Method | Starting Materials | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| A | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent | 75°C, 3 h | 28% | Cyclization via thioamide formation |

| B | Thiosemicarbazide + Carboxylic acid | PCl₅ or P₂O₅ | Reflux, dry | >91% | Efficient solid-phase synthesis |

| C | Aromatic amines | NaNO₂, sulfur sources | Diazotization + cyclization | Variable | Suitable for specific substitutions |

Research Findings and Observations

- The Lawesson's reagent route is highly effective for synthesizing methyl-substituted thiadiazoles, providing good control over substitution patterns.

- Using phosphorus halides improves yields and simplifies purification.

- The choice of starting materials and reagents is critical for obtaining high purity and desired substitution at the 5-position.

- The methods are adaptable for large-scale synthesis, with some variations to optimize yield and purity.

Notes on Purification and Characterization

- Purification is generally achieved through column chromatography or recrystallization.

- Characterization of the final product involves IR, NMR, and mass spectrometry to confirm the structure and substitution pattern.

- The physical properties, such as melting point and spectral data, are consistent with literature reports.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazoline derivatives, and various substituted thiadiazoles .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

Medicine: Potential use as a pharmacophore in drug design due to its biological activity.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

- Structure : Differs by replacing the 2-methylphenyl group with a 2,4-difluorophenyl substituent.

- Synthesis : Synthesized via Sandmeyer bromination and Suzuki–Miyaura coupling, achieving 71% yield under mild conditions .

Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate (CAS 869108-50-9)

- Structure : Features a methyl group at position 5 instead of 2-methylphenyl.

- Properties : Lower molecular weight (172.20 g/mol) and higher melting point (268.4°C) due to reduced steric hindrance .

- Application : Serves as a precursor for more complex derivatives, highlighting the role of substituent size in modulating reactivity.

Ethyl 5-(4-fluorophenoxy)-1,3,4-thiadiazole-2-carboxylate

- Structure: Contains a phenoxy group at position 5 with a para-fluorine substituent.

Functional Group Modifications

Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)

- Structure : Incorporates a triazole-hydrazone moiety fused to the thiadiazole ring.

- Synthesis : Formed via reaction of hydrazinecarbodithioate derivatives with ethyl 2-chloroacetate, followed by cyclization .

Ethyl 5-(p-tolylcarbamoyl)-1,3,4-thiadiazole-2-carboxylate

- Structure : Substituted with a carbamoyl group linked to a p-tolyl ring.

Anticancer Activity

- Electron-Withdrawing Substituents : Compounds like N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine exhibit higher inhibitory activity against MDA-MB-231 breast cancer cells than cisplatin, attributed to electron-withdrawing fluorine and nitro groups .

- Methylphenyl Analog : The 2-methylphenyl group in the target compound is electron-donating, which may reduce anticancer potency unless balanced by other functional groups.

Antimicrobial Activity

- Hydrazone Derivatives: Compounds such as ethyl 5-((1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11c) show moderate activity due to the coumarin moiety’s inherent antimicrobial properties .

Physicochemical Properties

Biological Activity

Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer , antimicrobial , and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring known for conferring various biological activities. The presence of the 2-methylphenyl group enhances its chemical reactivity and influences its interaction with biological targets. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of this compound. Various derivatives of thiadiazole have been synthesized and tested for their cytotoxic effects against different cancer cell lines.

Table 1: Anticancer Activity of Thiadiazole Derivatives

The compound 2g , for instance, exhibited significant anti-proliferative effects against the LoVo cell line with an IC50 value of 2.44 µM , indicating its potential as a lead compound for further drug development . Additionally, compounds from the same family have shown effectiveness against various cancers such as lung, skin, and colon cancers.

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, increasing the proportion of apoptotic cells significantly compared to untreated cells .

- Cell Cycle Arrest : Studies indicate that treatment with thiadiazole derivatives can lead to cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell growth .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound exhibits activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The compound's antimicrobial activity is attributed to its ability to disrupt cellular membranes and inhibit cell wall synthesis in bacteria.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

Several case studies highlight the potential applications of thiadiazole derivatives in clinical settings:

- A study involving the administration of thiadiazole derivatives in animal models showed a significant reduction in tumor size compared to controls after two weeks of treatment .

- Another investigation assessed the safety profile of these compounds in vivo using Daphnia magna as a model organism. Results indicated low toxicity levels at therapeutic doses .

Q & A

Q. Q1. What are the key synthetic steps for preparing Ethyl 5-(2-methylphenyl)-1,3,4-thiadiazole-2-carboxylate?

The synthesis involves two critical steps:

- Sandmeyer Bromination : Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes diazotization with tert-butyl nitrite at room temperature, followed by bromination using CuBr₂ to yield ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (71% yield) .

- Suzuki–Miyaura Coupling : The brominated intermediate reacts with 2-methylphenylboronic acid under palladium catalysis. This step enables aryl group introduction, achieving scalability (gram to kilogram) with mild conditions and high reproducibility .

Intermediate Handling and Safety

Q. Q2. What safety precautions are required for handling Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

This precursor is hazardous via inhalation, skin contact, and ingestion. Key precautions include:

- Use of fume hoods and personal protective equipment (gloves, lab coats).

- Immediate decontamination of spills with inert adsorbents.

- Storage in sealed containers away from oxidizing agents .

Advanced Reaction Optimization

Q. Q3. How can researchers optimize the Suzuki–Miyaura coupling step for higher yields?

- Catalyst Screening : Test Pd(PPh₃)₄ or PdCl₂(dppf) with ligand additives to enhance cross-coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acid derivatives.

- Temperature Control : Maintain 80–100°C to accelerate coupling while avoiding side reactions .

Biological Activity Profiling

Q. Q4. What in vitro models are used to evaluate the anticancer potential of this compound?

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or phosphodiesterase 4 (PDE4) using fluorescence-based assays.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Molecular Docking : Predict binding affinity to targets like cannabinoid receptors or tubulin .

Data Contradictions in Synthetic Routes

Q. Q5. Why do reported yields for Sandmeyer bromination vary across studies?

Discrepancies arise from:

- Reagent Purity : Impurities in CuBr₂ or tert-butyl nitrite reduce efficiency.

- Scale Effects : Gram-scale reactions may achieve 71% yield, while larger scales face mixing or temperature control challenges .

Characterization Techniques

Q. Q6. Which analytical methods confirm the structure of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 277.05).

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Scalability Challenges

Q. Q7. What challenges arise when scaling synthesis to kilogram quantities?

- Exothermic Reactions : Diazotization requires precise temperature control to avoid runaway reactions.

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.

- Catalyst Removal : Efficient filtration or chelating resins are needed to eliminate Pd residues .

Comparative Studies with Analogues

Q. Q8. How does the 2-methylphenyl substituent affect bioactivity compared to fluorinated analogues?

- Lipophilicity : The methyl group increases logP (∼2.5) vs. difluorophenyl derivatives (logP ∼3.0), impacting membrane permeability.

- Target Selectivity : Fluorine atoms enhance hydrogen bonding to kinases, while methyl groups favor hydrophobic pockets in receptors .

Stability Under Storage Conditions

Q. Q9. What degradation pathways occur during long-term storage?

- Hydrolysis : Ester groups hydrolyze in humid conditions, forming carboxylic acid derivatives.

- Oxidation : Thiadiazole sulfur may oxidize to sulfoxide; store under inert gas (N₂/Ar) at −20°C .

Green Chemistry Alternatives

Q. Q10. Are there solvent-free or catalytic methods to improve sustainability?

- Microwave-Assisted Synthesis : Reduces reaction time and solvent use for Suzuki coupling.

- Biocatalysis : Explore lipases for esterification steps to replace harsh acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.